REACTION_CXSMILES
|
[N:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)=[N+:2]=[N-:3].[C:13]([C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][N:16]=1)#[CH:14]>O1CCOCC1.O.CCOC(C)=O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[NH:17]1[C:18]2[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:15]([C:13]2[N:3]=[N:2][N:1]([C:4]3[CH:5]=[CH:6][C:7]([C:8]([OH:10])=[O:9])=[CH:11][CH:12]=3)[CH:14]=2)=[N:16]1 |f:5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
252 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(#C)C1=NNC2=CC=CC=C12
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
D-(−)-isoascorbic acid sodium salt
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
7 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 900 for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with a NaOH (0.1N)
|
Type
|
FILTRATION
|
Details
|
Aqueous phase was filtered
|
Type
|
ADDITION
|
Details
|
acidified to pH 4-5 by addition of HCl (5N)
|
Type
|
CUSTOM
|
Details
|
the precipitate thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=C(C2=CC=CC=C12)C=1N=NN(C1)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 453 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |